N-cyclopentyl-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
N-CYCLOPENTYL-2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound featuring a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
The synthesis of N-CYCLOPENTYL-2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-CYCLOPENTYL-2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby regulating the cell cycle and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
- N-CYCLOPENTYL-2-[3-(4-CHLOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE
- N-CYCLOPENTYL-2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly affect their biological activity and specificity .
Properties
Molecular Formula |
C17H17FN6O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C17H17FN6O2/c18-11-5-7-13(8-6-11)24-16-15(21-22-24)17(26)23(10-19-16)9-14(25)20-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,20,25) |
InChI Key |
FFTJJMYIBKAXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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